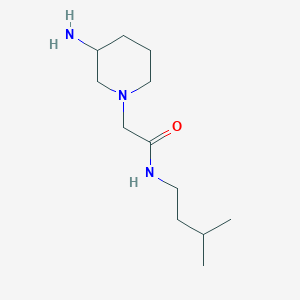
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Descripción general
Descripción
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide, commonly referred to as "AMPBA", is an organic compound that is used in a variety of scientific and medical applications. It is a derivative of acetamide, and is composed of an aminopiperidine and an alkyl group linked by an amide bond. AMPBA is a versatile compound that is used in a variety of biological, pharmaceutical and chemical applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide and its derivatives have been studied extensively for their chemical synthesis and properties. For instance, a series of acetamide derivatives, including those related to the structure of interest, have been synthesized to explore their biological activities. These compounds were designed through various chemical synthesis techniques, including N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS spectroscopies (Yang Jing, 2010). Similarly, another study focused on the synthesis of biologically active N-substituted acetamide derivatives, demonstrating the broad interest in acetamide chemistry for potential therapeutic applications (H. Khalid et al., 2014).
Biological Activities and Potential Therapeutic Applications
The research on acetamide derivatives extends into investigating their biological activities and potential therapeutic applications. Various studies have identified these compounds as promising candidates for the development of new drugs due to their significant biological activities, such as anticonvulsant properties (A. Camerman et al., 2005), muscarinic agonist activity (V. Pukhalskaya et al., 2010), and antioxidant activity (P. Nayak et al., 2014). These findings highlight the versatility of acetamide derivatives in medicinal chemistry, offering avenues for the development of new therapeutic agents.
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of γ-aminobutyric acid derivatives demonstrates the utility of catalysis in the preparation of acetamide derivatives with specific stereochemistry. This approach is crucial for developing drugs with desired efficacy and reduced side effects (A. Reznikov et al., 2013). The precise control over molecular architecture underscores the importance of such synthetic strategies in pharmaceutical research.
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)5-6-14-12(16)9-15-7-3-4-11(13)8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRODIZIDNGQTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



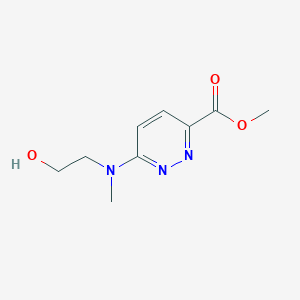
![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
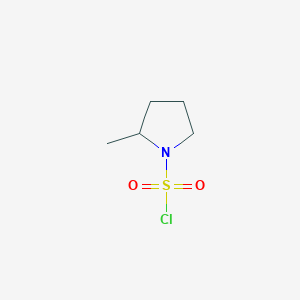
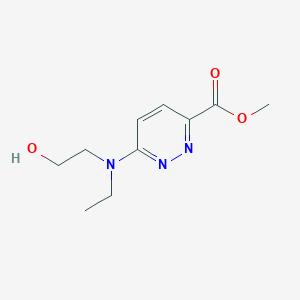

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)
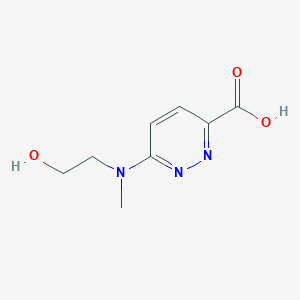
![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)


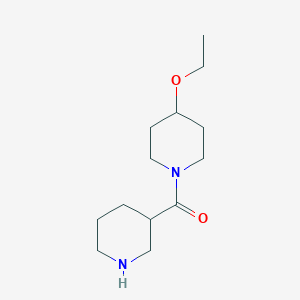
![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)